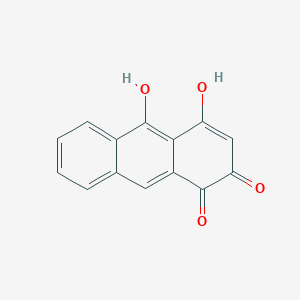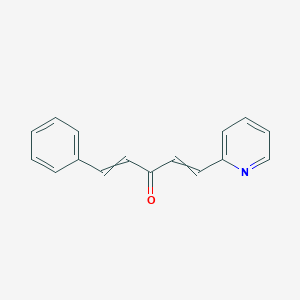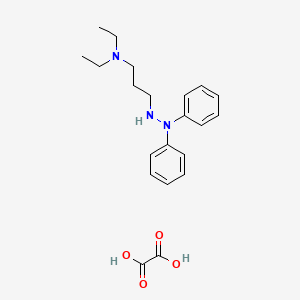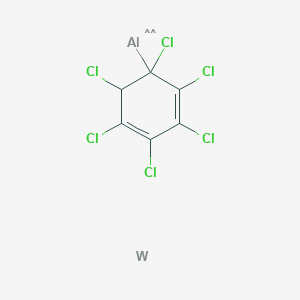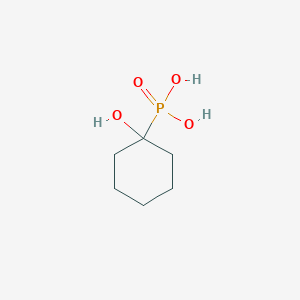
(1-Hydroxycyclohexyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexyl ring bonded to a phosphonic acid group through a hydroxy substituent This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with phosphorous acid under controlled conditions. One common method is the Kabachnik–Fields reaction, where cyclohexanone reacts with phosphorous acid and formaldehyde to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and other electrophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a bone-targeting agent and in drug design.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of (1-Hydroxycyclohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit metalloproteases by binding to the active site and blocking substrate access . Additionally, its ability to chelate metal ions makes it effective in altering fungal metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
(1-Hydroxyethane-1,1-diphosphonic acid): Known for its use in bone resorption disorders.
(1-Hydroxy-2-(phosphonomethyl)cyclohexane): Similar structure but with a different substitution pattern.
Uniqueness: (1-Hydroxycyclohexyl)phosphonic acid is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and metal ion coordination .
Eigenschaften
CAS-Nummer |
61470-39-1 |
|---|---|
Molekularformel |
C6H13O4P |
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
(1-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10) |
InChI-Schlüssel |
BBRFVGAGYZHCJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)

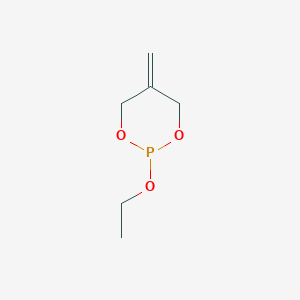
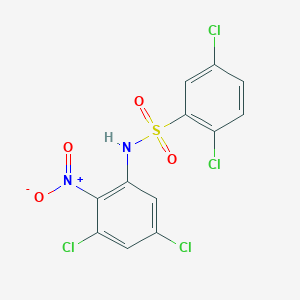


propanedioate](/img/structure/B14589763.png)
